molecular formula C14H12N2O3 B11956483 alpha-(3-Nitro-P-tolylimino)-O-cresol CAS No. 33821-30-6

alpha-(3-Nitro-P-tolylimino)-O-cresol

Cat. No.: B11956483
CAS No.: 33821-30-6
M. Wt: 256.26 g/mol
InChI Key: WRWQKZQDOQONHW-UHFFFAOYSA-N
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Description

α-(3-Nitro-p-tolylimino)-o-cresol (C₁₃H₁₀N₂O₃) is a nitro-substituted phenolic compound structurally characterized by an imino group (-N=) bridging a 3-nitro-p-tolyl moiety and an o-cresol (2-methylphenol) group . This compound is part of a broader class of aromatic imine derivatives, which are of interest in organic synthesis, environmental chemistry, and materials science. Limited direct data on this compound exist, but insights can be inferred from studies on analogous cresols and imino-phenolic derivatives.

Properties

CAS No.

33821-30-6

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(4-methyl-3-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C14H12N2O3/c1-10-6-7-12(8-13(10)16(18)19)15-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3

InChI Key

WRWQKZQDOQONHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3-Nitro-P-tolylimino)-O-cresol typically involves the nitration of a precursor compound followed by subsequent reactions to introduce the imino and cresol groups. Common reagents used in the synthesis may include nitric acid, sulfuric acid, and various organic solvents. The reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as crystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(3-Nitro-P-tolylimino)-O-cresol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which alpha-(3-Nitro-P-tolylimino)-O-cresol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can participate in redox reactions, while the imino and cresol groups can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of α-(3-Nitro-p-tolylimino)-o-cresol and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Key Features Heat Capacity (J/mol/K, Liquid Phase)
α-(3-Nitro-p-tolylimino)-o-cresol C₁₃H₁₀N₂O₃ 242.24 Nitro group, imino linkage Not reported (inferred higher than o-cresol)
o-Cresol C₇H₈O 108.14 Methyl group at ortho position 229.75
p-Cresol C₇H₈O 108.14 Methyl group at para position 222.0 (estimated)
α-(3,5-Xylylimino)-o-cresol C₁₅H₁₅NO 227.30 Dimethyl-substituted aryl group Not reported
  • Heat Capacity: o-Cresol exhibits higher liquid-phase heat capacity (229.75 J/mol/K) than anisole (199 J/mol/K) due to hydrogen bonding . The nitro group in α-(3-Nitro-p-tolylimino)-o-cresol likely further increases polarity and heat capacity compared to non-nitro analogues.
Environmental Degradation and Biotoxicity

Table 2: Degradation Efficiency of Cresols by Microalgae

Compound Microalgae Species Degradation Rate (100 mg/L) Time to Complete Degradation Key Inhibitors
o-Cresol Selenastrum capricornutum 100% 5 days Phenol (slows degradation)
p-Cresol Tetraselmis suecica 94.5% 192 hours Co-presence of phenol/o-cresol
o-Cresol Tetraselmis suecica 100% 75 hours None (degraded preferentially)
  • Degradation Order: In mixed systems, o-cresol is degraded faster than phenol and p-cresol (o-cresol > phenol > p-cresol) due to methyl group positioning affecting enzymatic accessibility .
  • Toxicity: o-Cresol is more toxic than p-cresol and phenol, with higher inhibitory effects on seed germination (e.g., mustard seeds at 1500 mg/L) and microbial communities . The nitro group in α-(3-Nitro-p-tolylimino)-o-cresol may exacerbate toxicity, though direct data are lacking.
Extraction and Solubility

Table 3: Solvent Extraction Efficiency for Cresols from Coal Tar

Compound Solvent (Methanol) Optimal Temp (K) Mixing Speed (rpm) Yield (%)
o-Cresol Methanol 306 35 85–90
p-Cresol Methanol 306 35 80–85
Phenol Methanol 306 35 90–95
  • Ionic liquids like [1P1Mpip][NTf₂] show higher extraction efficiency for chlorophenols and phenol than for o-cresol, suggesting α-(3-Nitro-p-tolylimino)-o-cresol may require specialized solvents due to nitro group polarity .
Microbial Interactions
  • Biodegradation Pathways: Pseudomonas species metabolize o-cresol via 3-methylcatechol intermediates, while p-cresol degradation involves 4-methylcatechol . Nitro-substituted derivatives like α-(3-Nitro-p-tolylimino)-o-cresol may resist microbial breakdown due to nitro group steric and electronic effects.
  • Soil Microbiota : o-Cresol at 50 mg/kg soil reduces fungal counts by 76% but stimulates Pseudomonas sp. . Similar trends are expected for nitro-cresols, though persistence may be higher.

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